Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate is a chemical compound with the molecular formula and a molar mass of approximately 257.69 g/mol. It features an isoxazole ring, which is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom, along with a carboxylate group and a chlorothiophene substituent. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural characteristics.
Several synthetic routes can be employed to synthesize ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate:
Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate has potential applications in:
Interaction studies involving ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate could focus on:
Several compounds share structural similarities with ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate | Lacks chlorine substitution; potentially less reactive. | |
| Ethyl 5-bromoisoxazole-3-carboxylate | Bromine instead of chlorine; different reactivity profile. | |
| Ethyl 5-acetylisoxazole-3-carboxylate | Contains an acetyl group; may exhibit different biological activities. |
Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate stands out due to its combination of a chlorinated thiophene moiety and an isoxazole core, which may enhance its reactivity and biological activity compared to similar compounds lacking such substituents. This unique combination could lead to novel applications in drug discovery and development.